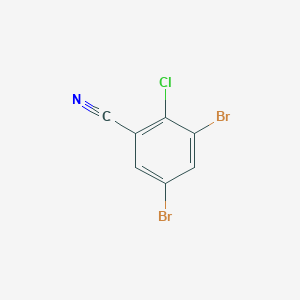
3-Chloro-1,1,3,3-tetraisopropyldisiloxane
Descripción general
Descripción
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a silylating reagent used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides . It is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems .
Synthesis Analysis
The synthesis of 3-Chloro-1,1,3,3-tetraisopropyldisiloxane involves the use of triisopropylsilyl chloride which reacts 1000 times faster with primary alcohols than secondary alcohols . In the case of 3’,5’-dihydroxy nucleosides, the reagent initially silylates at the 5’-position. This is then followed by intramolecular reaction with the secondary alcohol at the 3’-position to give the doubly protected derivative .Molecular Structure Analysis
The molecular formula of 3-Chloro-1,1,3,3-tetraisopropyldisiloxane is C12H28Cl2OSi2 . The IUPAC name is chloro ( { [chlorobis (propan-2-yl)silyl]oxy})bis (propan-2-yl)silane .Chemical Reactions Analysis
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is used in the formation of ribavirin chemical delivery systems . It serves as a protecting group reagent for open-chain polyhydroxy compounds . It is also involved in the preparation of cyclic bridged peptides .Physical And Chemical Properties Analysis
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a clear colorless to pale yellow liquid . It has a boiling point of 70 °C at 0.5 mm Hg , a density of 0.986 g/mL at 25 °C , and a refractive index of 1.4525-1.4575 at 20°C . It is miscible with dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane .Mecanismo De Acción
Safety and Hazards
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is classified as a corrosive substance . It causes severe skin burns and eye damage . It is incompatible with strong oxidizing agents and water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Direcciones Futuras
The future directions of 3-Chloro-1,1,3,3-tetraisopropyldisiloxane could involve its continued use in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It could also be employed in the formation of ribavirin chemical delivery systems and the preparation of cyclic bridged peptides .
Propiedades
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,3,3-tetraisopropyldisiloxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)
![1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3086577.png)


![Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3086597.png)
![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)


![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)



